4-(2-Chloroacetamido)benzoic acid

Description

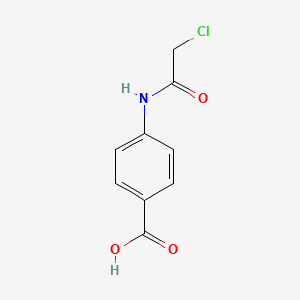

Structure

3D Structure

Properties

IUPAC Name |

4-[(2-chloroacetyl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO3/c10-5-8(12)11-7-3-1-6(2-4-7)9(13)14/h1-4H,5H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNXAWVZXABMYRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90279960 | |

| Record name | 4-(2-Chloroacetamido)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90279960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4596-39-8 | |

| Record name | 4-(2-Chloroacetamido)benzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14830 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2-Chloroacetamido)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90279960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Chloroacetamido)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-(2-Chloroacetamido)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth exploration of 4-(2-Chloroacetamido)benzoic acid (CAS No: 4596-39-8), a pivotal chemical intermediate in the synthesis of novel therapeutic agents. This document details its fundamental physicochemical properties, provides a validated synthesis protocol, outlines methods for analytical characterization, and discusses its significant applications in drug discovery, particularly as a scaffold for local anesthetics and antiviral compounds. The guide is structured to serve as a practical resource for researchers, offering both theoretical insights and actionable experimental methodologies.

Introduction: A Versatile Synthetic Building Block

This compound is a bifunctional organic compound featuring a carboxylic acid group and a reactive chloroacetamide moiety. This unique structure makes it an exceptionally valuable starting material, or intermediate, in medicinal chemistry. The carboxylic acid provides a handle for forming esters or amides, while the chloroacetyl group serves as a potent electrophile, enabling covalent modification or further functionalization. Its most notable role is as a key precursor in the development of derivatives with significant biological activity. For instance, it is a reported intermediate in the synthesis of certain Matijing-Su (MTS) derivatives, which have been investigated for their potent anti-hepatitis B virus (HBV) activity[1][2]. Furthermore, its scaffold has been extensively used to design and synthesize novel local anesthetic agents[3][4][5]. The Chemical Abstracts Service (CAS) has assigned the number 4596-39-8 to this compound[1][6][7].

Caption: Core applications of this compound.

Physicochemical and Safety Profile

A thorough understanding of the compound's properties is critical for its effective use in synthesis and for ensuring laboratory safety.

Physical and Chemical Properties

The key properties of this compound are summarized in the table below, compiled from various chemical data providers[1][6][7][8][9].

| Property | Value |

| CAS Number | 4596-39-8 |

| Molecular Formula | C₉H₈ClNO₃ |

| Molecular Weight | 213.62 g/mol |

| Appearance | White to Off-White Solid |

| Melting Point | 264 °C (decomposes) |

| Boiling Point | 468.8 ± 30.0 °C (Predicted) |

| Density | 1.458 ± 0.06 g/cm³ (Predicted) |

| pKa | 4.27 ± 0.10 (Predicted) |

| Solubility | Slightly soluble in DMSO and Acetic Acid |

| SMILES String | OC(=O)c1ccc(NC(=O)CCl)cc1 |

| InChI Key | FNXAWVZXABMYRM-UHFFFAOYSA-N |

Safety and Handling

This compound is classified as an irritant. Proper safety precautions are mandatory during handling.

-

Hazard Classifications : Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system)[1][9].

-

Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1][2].

-

Personal Protective Equipment (PPE) : Use of a dust mask (type N95 or equivalent), chemical safety goggles, and nitrile gloves is required[1][2]. Work should be conducted in a well-ventilated area or a chemical fume hood[9].

-

Storage : Store in a cool, dry place at 2-8°C, away from incompatible materials[8][9].

Synthesis and Purification

The most common and direct synthesis route involves the N-acylation of 4-aminobenzoic acid with chloroacetyl chloride.

Reaction Principle

The synthesis is a classic Schotten-Baumann reaction. The primary amine of 4-aminobenzoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate which then collapses, eliminating a chloride ion to form the amide bond. An equivalent of hydrogen chloride (HCl) is produced as a byproduct, which is typically neutralized by a base added to the reaction mixture or by using an excess of the starting amine.

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is adapted from general procedures for the synthesis of N-aryl chloroacetamides[10].

-

Setup : Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Dissolution : To the flask, add 4-aminobenzoic acid (1 equivalent) and a suitable solvent such as Tetrahydrofuran (THF). Stir the mixture until the solid is fully suspended.

-

Cooling : Place the flask in an ice-salt bath to cool the contents to 0-5°C. This is a critical step to control the exothermic nature of the acylation reaction.

-

Reagent Addition : Add chloroacetyl chloride (1.05 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above 5°C. Vigorous stirring is essential.

-

Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3-6 hours.

-

Monitoring : The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as Ethyl Acetate/Hexane (e.g., 3:7 v/v). The disappearance of the 4-aminobenzoic acid spot indicates completion.

-

Isolation : Once complete, slowly pour the reaction mixture into a beaker containing crushed ice or cold water with vigorous stirring. A precipitate will form.

-

Filtration : Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water to remove any residual HCl and unreacted starting materials.

-

Drying : Dry the crude product in a vacuum oven at 60-70°C.

Purification

The crude product can be effectively purified by recrystallization from a suitable solvent, such as ethanol, to yield a white to off-white crystalline solid with high purity[10][11]. The purity should be confirmed by melting point analysis and the analytical techniques described below.

Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized this compound.

| Technique | Expected Observations |

| ¹H NMR (DMSO-d₆) | ~12.8 ppm (broad singlet, 1H, -COOH), ~10.6 ppm (singlet, 1H, -NH-), ~7.9 ppm (doublet, 2H, aromatic protons ortho to -COOH), ~7.7 ppm (doublet, 2H, aromatic protons ortho to -NH-), ~4.3 ppm (singlet, 2H, -CH₂Cl). Chemical shifts are approximate and can vary. |

| ¹³C NMR (DMSO-d₆) | ~167 ppm (-COOH), ~165 ppm (-C=O, amide), ~143 ppm (Ar-C), ~131 ppm (Ar-CH), ~125 ppm (Ar-C), ~119 ppm (Ar-CH), ~44 ppm (-CH₂Cl). Chemical shifts are approximate. |

| FTIR (KBr Pellet) | ~3300 cm⁻¹ (N-H stretch), ~3000-2500 cm⁻¹ (broad, O-H stretch of carboxylic acid), ~1690 cm⁻¹ (C=O stretch, carboxylic acid), ~1670 cm⁻¹ (C=O stretch, amide I band), ~1540 cm⁻¹ (N-H bend, amide II band), ~750-650 cm⁻¹ (C-Cl stretch)[12][13]. |

| Mass Spectrometry (ESI-) | Predicted [M-H]⁻ at m/z 212.01 [14]. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl in ~3:1 ratio) should be observable in high-resolution mass spectra. |

| HPLC | A reversed-phase HPLC method (e.g., using a C18 column with a water/acetonitrile mobile phase containing an acid modifier like formic acid) should show a single major peak, allowing for purity assessment[15]. |

Applications in Research and Drug Development

The primary value of this compound lies in its utility as a versatile synthetic intermediate. The chloroacetamide group is a key pharmacophore and a reactive handle for building more complex molecules.

Intermediate for Local Anesthetics

Researchers have synthesized series of ester and amide derivatives from this compound and evaluated them for local anesthetic activity[3][4]. The design rationale posits that the electron-withdrawing nature of the chloroacetyl group can influence the ionization characteristics of the molecule, a key factor in the mechanism of action for local anesthetics[4][5]. The carboxylic acid can be converted to an ester or amide (the "intermediate chain"), and the chloroacetyl group can be further substituted to introduce a hydrophilic amine terminus, mimicking the classic three-component structure of a local anesthetic (lipophilic part - intermediate chain - hydrophilic part).

Caption: Synthetic pathway from the title compound to local anesthetic candidates.

Precursor for Antiviral Agents

The synthesis of certain derivatives of Matijing-Su (MTS), a natural product with anti-HBV activity, has been reported to use this compound as a key intermediate[1][2]. In these syntheses, the chloroacetamide moiety serves as a reactive partner for coupling with other molecular fragments, demonstrating its utility in constructing complex natural product analogues aimed at improving therapeutic profiles.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in drug discovery. Its straightforward synthesis, well-defined physicochemical properties, and, most importantly, its bifunctional reactivity make it an indispensable building block for medicinal chemists. The successful application of this intermediate in the development of local anesthetics and antiviral compound scaffolds underscores its significant potential. This guide provides the foundational knowledge required for researchers to confidently and safely incorporate this versatile compound into their synthetic programs, paving the way for the discovery of next-generation therapeutics.

References

- ChemBK. This compound. [Link]

- ResearchGate. Scheme 1: Synthesis of 4-(2-chloroacetamido)

- ResearchGate. (PDF) 4-(2-Chloroacetamido)

- Semantic Scholar. 4-(2-Chloroacetamido)

- The Royal Society of Chemistry.

- National Institutes of Health (NIH). CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid)

- PubChem. This compound. [Link]

- Biological Magnetic Resonance Bank. bmse000438 4-Chlorobenzoic Acid. [Link]

- ResearchGate. DFT results of 4-(2-chloroacetamido)

- Rasayan J. Chem. A facile amidation of chloroacetyl chloride using DBU. [Link]

- Organic Syntheses.

- NIST WebBook.

- Doc Brown's Chemistry. Infrared Spectrum of Benzoic Acid. [Link]

- SpectraBase. p-(2-Chloroacetamido)benzoic acid, ethyl ester - FTIR Spectrum. [Link]

- Human Metabolome Database. ¹H NMR Spectrum (1D, D₂O, experimental) for Benzoic acid. [Link]

- HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]

- The Royal Society of Chemistry.

- NIST WebBook. Benzoic acid - Infrared Spectrum. [Link]

- U.S. Food & Drug Administration. Determination of Benzoic Acid, Sorbic Acid, and Parabens by HPLC. [Link]

Sources

- 1. 4-(2-氯酰氨)苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound 97 4596-39-8 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization | Semantic Scholar [semanticscholar.org]

- 6. CAS 4596-39-8 | this compound - Synblock [synblock.com]

- 7. This compound | 4596-39-8 [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 10. sphinxsai.com [sphinxsai.com]

- 11. rsc.org [rsc.org]

- 12. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. Benzoic acid [webbook.nist.gov]

- 14. PubChemLite - this compound (C9H8ClNO3) [pubchemlite.lcsb.uni.lu]

- 15. helixchrom.com [helixchrom.com]

4-(2-Chloroacetamido)benzoic acid physical properties

An In-depth Technical Guide to the Physical Properties of 4-(2-Chloroacetamido)benzoic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (CAS No: 4596-39-8). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes key data with practical, field-proven methodologies for its characterization. We delve into the causality behind experimental choices for determining critical parameters such as melting point and solubility, ensuring a self-validating approach to quality assessment. The role of this compound as a pivotal intermediate in the synthesis of bioactive molecules, including local anesthetics and kinase inhibitors, underscores the importance of a thorough understanding of its physical characteristics.

Introduction and Strategic Importance

This compound is a bifunctional organic compound featuring a carboxylic acid group and a chloroacetamide moiety. This structural arrangement makes it a versatile building block in synthetic organic chemistry. The chloroacetyl group serves as a reactive electrophile, readily undergoing nucleophilic substitution, while the carboxylic acid provides a handle for amide or ester formation. Its significance is highlighted by its use as a key intermediate in the synthesis of derivatives of Matijing-Su (MTS) and various series of compounds investigated for local anesthetic and anticancer activities.[1][2][3] A precise characterization of its physical properties is therefore not merely an academic exercise, but a critical first step in ensuring the reproducibility and success of subsequent synthetic transformations and drug discovery efforts.

Core Chemical and Physical Properties

A compound's identity and purity are established through its fundamental physical constants. The data presented below are compiled from verified chemical supplier databases and literature.

Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 4596-39-8 | [1][4][5] |

| Molecular Formula | C₉H₈ClNO₃ | [4][5][6] |

| Molecular Weight | 213.62 g/mol | [1][2][5] |

| Linear Formula | ClCH₂CONHC₆H₄CO₂H | [1] |

| Synonyms | 4-[(Chloroacetyl)amino]benzoic acid | [7][8] |

| InChI Key | FNXAWVZXABMYRM-UHFFFAOYSA-N | [1] |

Physicochemical Data

This table summarizes the key physical properties of this compound. Predicted values, common in chemical databases for complex molecules, are noted where applicable.

| Property | Value | Notes | Source(s) |

| Appearance | White to Off-White Solid | [7] | |

| Melting Point | 264 °C (decomposes) | The decomposition indicates thermal instability at the melting point. | [1][4][7] |

| Boiling Point | 468.8 ± 30.0 °C | Predicted value. | [2][7][9] |

| Density | 1.458 ± 0.06 g/cm³ | Predicted value. | [2][7][9] |

| pKa | 4.27 ± 0.10 | Predicted value; refers to the carboxylic acid proton. | [7] |

| Solubility | Slightly soluble in Acetic Acid and DMSO. | [7][9] |

Experimental Determination of Physical Properties

The following sections provide detailed, self-validating protocols for determining the most critical physical properties for a compound of this nature. The rationale behind key steps is explained to provide a deeper understanding of the methodology.

Melting Point Determination: A Purity Benchmark

The melting point is one of the most sensitive indicators of a crystalline solid's purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. A sharp melting range (e.g., 0.5-1.0 °C) is indicative of high purity. The capillary method is the most common and reliable technique.[10]

Caption: Workflow for accurate melting point determination.

-

Why pulverize the sample? A fine powder ensures uniform heat transfer throughout the sample, preventing different parts from melting at different times, which would artificially broaden the range.[10]

-

Why pack the sample tightly? A densely packed sample prevents sagging and ensures a clear, observable transition from solid to liquid.[11]

-

Why is a slow heating rate critical? A slow ramp (1-2 °C/min) ensures that the temperature of the heating block, the thermometer, and the sample are all in thermal equilibrium. Heating too quickly will cause the thermometer reading to lag behind the actual sample temperature, resulting in an erroneously high and broad melting range.[12]

-

Self-Validation: The initial rapid scan provides an approximate value, allowing the researcher to perform the subsequent slow, careful measurement in the correct temperature window, saving time while ensuring accuracy.[11] Performing the measurement in duplicate or triplicate establishes reproducibility.

Solubility Profile Assessment

A compound's solubility is dictated by the principle of "like dissolves like".[13] Polar solvents dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. For ionizable compounds like this compound, solubility is also highly dependent on pH. The carboxylic acid group is acidic and will react with bases to form a more soluble salt.

Caption: Decision tree for classifying organic compounds by solubility.

-

Water & Ether: Test solubility in water and diethyl ether.[14] this compound is expected to be largely insoluble in water due to the nonpolar benzene ring and insoluble in ether due to the polar amide and carboxylic acid groups that favor self-association via hydrogen bonding.

-

Aqueous Base: Test solubility in 5% NaOH and 5% NaHCO₃ solutions.[15]

-

Causality: The carboxylic acid (pKa ≈ 4.27) is a strong enough acid to be deprotonated by both the strong base (NaOH) and the weak base (NaHCO₃) to form the highly water-soluble sodium 4-(2-chloroacetamido)benzoate salt. Solubility in NaHCO₃ is a strong confirmation of a carboxylic acid functional group.[14]

-

-

Aqueous Acid: Test solubility in 5% HCl.[15] The compound lacks a basic functional group (like an amine) and will be insoluble.

-

Strong Acid: If insoluble in all the above, test in cold, concentrated H₂SO₄. The amide oxygen can be protonated, often leading to dissolution.[14]

Applications in Research and Development

The utility of this compound is primarily as a synthetic precursor. Its derivatives have shown significant promise in two key therapeutic areas:

-

Local Anesthetics: Researchers have synthesized series of ester and amide derivatives based on the core structure of this compound.[16] The hypothesis is that the chloroacetamido group provides sufficient ionization character to the amide nitrogen, mimicking the role of the alkyl-substituted nitrogen typically found in local anesthetic agents.[16][17]

-

Anticancer Agents: The compound serves as a starting material for the synthesis of novel quinoxaline derivatives designed as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors.[3] This pathway is a critical target in oncology for inhibiting angiogenesis. Molecular docking and Density Functional Theory (DFT) studies have been employed to investigate the binding interactions of these derivatives with their target receptors.[3][18]

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. The following information is derived from safety data sheets (SDS).

-

Hazard Classification: Irritant. Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][19]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[1][20] Use in a well-ventilated area or with a dust mask.[1]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4] For skin contact, wash with soap and water.[20] If inhaled, move to fresh air.[20]

-

Storage: Store in a cool, dry, and well-ventilated place.[20] Recommended storage temperature is between 2-8°C.[7][9] Keep container tightly closed.

References

- ChemBK. (n.d.). This compound.

- Chemistry LibreTexts. (2020, August 20). 4.3: Melting Point Determination Procedure.

- University of Alberta. (n.d.). Melting point determination.

- Westlab Canada. (2023, May 8). Measuring the Melting Point.

- University of Missouri–St. Louis. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- University of Texas at Dallas. (n.d.). Experiment 1 - Melting Points.

- Taibah University. (2024, September 24). Solubility test for Organic Compounds.

- YouTube. (2021, April 29). Solubility test/ Organic lab.

- ResearchGate. (n.d.). Scheme 1: Synthesis of 4-(2-chloroacetamido) benzoic acid derivatives....

- SlideShare. (2021, September 19). experiment (1) determination of melting points.

- University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- ResearchGate. (2016, December). 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization.

- University of Toronto. (2023, August 31). Solubility of Organic Compounds.

- Semantic Scholar. (2016, December 1). 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization.

- ResearchGate. (n.d.). DFT results of this compound derivatives.

Sources

- 1. This compound 97 4596-39-8 [sigmaaldrich.com]

- 2. This compound | 4596-39-8 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. chembk.com [chembk.com]

- 5. CAS 4596-39-8 | this compound - Synblock [synblock.com]

- 6. 1stsci.com [1stsci.com]

- 7. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. This compound CAS#: 4596-39-8 [m.chemicalbook.com]

- 10. westlab.com [westlab.com]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. chem.ws [chem.ws]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. researchgate.net [researchgate.net]

- 17. 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization | Semantic Scholar [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. aksci.com [aksci.com]

- 20. datasheets.scbt.com [datasheets.scbt.com]

4-(2-Chloroacetamido)benzoic acid molecular weight

An In-Depth Technical Guide to 4-(2-Chloroacetamido)benzoic Acid: Properties, Synthesis, and Applications in Modern Drug Discovery

Executive Summary

This compound is a bifunctional organic compound of significant interest to the chemical and pharmaceutical sciences. Possessing both a carboxylic acid and a reactive chloroacetamide group, it serves as a highly versatile intermediate in the synthesis of a wide array of biologically active molecules. This guide provides a comprehensive overview of its core physicochemical properties, a detailed protocol for its laboratory synthesis and characterization, and an exploration of its applications in contemporary drug discovery, including the development of antiviral, anesthetic, and anticancer agents. The central focus is to provide researchers and drug development professionals with the technical insights and practical methodologies required to effectively utilize this valuable chemical scaffold.

Core Molecular Profile

This compound is a white to off-white solid crystalline compound.[1] Its molecular structure consists of a benzoic acid core where the amino group at the para (4-position) is acylated with a chloroacetyl group. This unique arrangement provides two key reactive sites for further chemical modification.

The definitive molecular weight of this compound is 213.62 g/mol .[1][2]

Physicochemical and Structural Data

| Property | Value | Source(s) |

| Molecular Weight | 213.62 g/mol | [1][2] |

| Molecular Formula | C9H8ClNO3 | [1][3][4] |

| CAS Number | 4596-39-8 | [1] |

| Melting Point | 264 °C (decomposes) | [1][2][3] |

| Appearance | White to Off-White Solid | [1] |

| Solubility | Slightly soluble in DMSO and Acetic Acid | [1] |

| SMILES String | OC(=O)c1ccc(NC(=O)CCl)cc1 | [2][4] |

| InChI Key | FNXAWVZXABMYRM-UHFFFAOYSA-N | [2] |

Synthesis and Characterization

The most common and efficient synthesis of this compound involves the N-acylation of 4-aminobenzoic acid.[5] This reaction is a classic example of nucleophilic acyl substitution.

Principle of Synthesis

The lone pair of electrons on the nitrogen atom of 4-aminobenzoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The reaction is typically conducted at reduced temperatures. This is a critical choice to control the highly exothermic nature of the acylation, which prevents the hydrolysis of the acid chloride and minimizes the formation of potential side products, thereby ensuring a higher yield of the desired compound.

Visualized Synthesis Workflow

Sources

4-(2-Chloroacetamido)benzoic acid synthesis from p-aminobenzoic acid

<An In-depth Technical Guide to the Synthesis of 4-(2-Chloroacetamido)benzoic Acid from p-Aminobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Para-aminobenzoic acid (PABA), a vital building block in the pharmaceutical and chemical industries, serves as a versatile scaffold for the synthesis of a multitude of therapeutic agents and functional materials.[1] Its unique structure, featuring both an amino and a carboxyl group, allows for diverse chemical modifications, leading to the development of novel molecules with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] This guide provides a comprehensive technical overview of a key derivatization of PABA: the synthesis of this compound.

This transformation, achieved through the N-chloroacetylation of p-aminobenzoic acid, is a fundamental reaction that introduces a reactive chloroacetyl moiety. This functional group serves as a valuable handle for subsequent nucleophilic substitution reactions, enabling the construction of more complex molecular architectures.[2] The resulting this compound is a key intermediate in the synthesis of various biologically active compounds, including local anesthetics and potential anticancer agents.[3][4]

This document will delve into the mechanistic underpinnings of this synthesis, provide a detailed, field-proven experimental protocol, and address critical aspects of safety, characterization, and troubleshooting to ensure a successful and reproducible outcome.

Reaction Overview: The Schotten-Baumann Approach

The synthesis of this compound from p-aminobenzoic acid is typically achieved via a Schotten-Baumann reaction. This classic and robust method involves the acylation of the amine with an acid chloride, in this case, chloroacetyl chloride, in the presence of a base to neutralize the hydrochloric acid byproduct.[5]

Mechanistic Insights: The Nucleophilic Acyl Substitution

The core of this synthesis is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group in p-aminobenzoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.

Here's a step-by-step breakdown of the proposed mechanism:

-

Nucleophilic Attack: The nitrogen atom of the p-aminobenzoic acid's amino group attacks the carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond reforms, and the chloride ion, being a good leaving group, is expelled.

-

Deprotonation: A base, often an amine like pyridine or a hydroxide, deprotonates the positively charged nitrogen atom, yielding the final product, this compound, and the protonated base. The presence of a base is crucial to drive the reaction to completion by neutralizing the HCl generated.

The high reactivity of chloroacetyl chloride is attributed to the electron-withdrawing inductive effect of the chlorine atom, which increases the positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.[6]

Sources

- 1. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to 4-(2-Chloroacetamido)benzoic Acid: A Versatile Intermediate in Synthetic Chemistry

Abstract

This technical guide provides an in-depth exploration of 4-(2-chloroacetamido)benzoic acid (CAS No. 4596-39-8), a pivotal chemical intermediate in the fields of medicinal chemistry and materials science. We will detail its fundamental physicochemical properties, outline a robust and validated synthetic protocol, and elucidate the mechanistic principles behind its formation. The core of this guide focuses on the compound's strategic importance as a bifunctional building block, highlighting its reactive chloroacetamide and carboxylic acid moieties. We will examine its role in the development of advanced derivatives, including local anesthetics and potent enzyme inhibitors, supported by field data. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their synthetic programs.

Introduction and Strategic Importance

This compound is a substituted anilide derivative of benzoic acid. Its chemical structure, featuring a carboxylic acid group and a reactive α-chloroamide moiety in a para-arrangement on a benzene ring, makes it an exceptionally valuable and versatile intermediate. The two distinct functional groups provide orthogonal reactivity, allowing for sequential and selective chemical modifications.

The chloroacetamide group serves as a potent electrophilic site, susceptible to nucleophilic substitution by a wide range of nucleophiles (e.g., amines, thiols, imidazoles). This "handle" is frequently exploited to tether the benzoic acid core to other molecules of interest. Simultaneously, the carboxylic acid group offers a classic site for modifications such as esterification, amidation, or conversion to an acyl chloride, enabling further derivatization. This dual reactivity is the cornerstone of its utility, making it a preferred starting material for constructing complex molecular architectures. Its application has been noted in the synthesis of compounds targeting Hepatitis B virus (HBV) and as a foundational scaffold for potential local anesthetic agents.[1][2][3]

Physicochemical and Structural Properties

The identity and purity of this compound are confirmed through a combination of physical and spectroscopic methods. Key properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 4596-39-8 | [1][4][5] |

| Molecular Formula | C₉H₈ClNO₃ | [4][5][6] |

| Molecular Weight | 213.62 g/mol | [1][5] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 264 °C (decomposes) | [1][2][4] |

| Solubility | Slightly soluble in DMSO and Acetic Acid | [4] |

| SMILES String | OC(=O)c1ccc(NC(=O)CCl)cc1 | [1] |

| InChI Key | FNXAWVZXABMYRM-UHFFFAOYSA-N | [1] |

Synthesis and Mechanistic Insights

The most common and efficient synthesis of this compound involves the N-acylation of 4-aminobenzoic acid.

Field-Validated Synthetic Protocol

This protocol describes the synthesis via the Schotten-Baumann reaction conditions, which is a reliable method for forming amides from amines and acyl chlorides.

Materials:

-

4-Aminobenzoic acid (PABA)

-

Chloroacetyl chloride

-

Aqueous sodium hydroxide (NaOH) or other suitable base

-

Acetone or other suitable solvent

-

Hydrochloric acid (HCl) for acidification

-

Deionized water

Step-by-Step Methodology:

-

Dissolution: Dissolve 4-aminobenzoic acid in an aqueous solution of sodium hydroxide in a reaction vessel equipped with a magnetic stirrer. The base deprotonates the carboxylic acid, increasing its solubility in the aqueous medium, and also acts as an acid scavenger in the subsequent step.

-

Cooling: Cool the solution to 0-5 °C in an ice bath. This is a critical step. The acylation reaction is highly exothermic, and maintaining a low temperature minimizes potential side reactions, such as hydrolysis of the chloroacetyl chloride, and prevents the formation of di-acylated byproducts.

-

Acylation: Add chloroacetyl chloride dropwise to the cooled, stirring solution. The amine group of PABA acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The slow addition rate is essential for controlling the reaction temperature.

-

Reaction: Allow the mixture to stir at low temperature for 1-2 hours after the addition is complete.

-

Acidification: After the reaction period, slowly acidify the mixture with concentrated hydrochloric acid until the pH is approximately 2-3. This protonates the carboxylate salt, causing the desired product, this compound, to precipitate out of the solution as it is poorly soluble in acidic water.

-

Isolation & Purification: Collect the white precipitate by vacuum filtration and wash it thoroughly with cold deionized water to remove inorganic salts and any remaining acid. The crude product can be further purified by recrystallization from a suitable solvent like ethanol/water to achieve high purity.

-

Validation: The final product should be dried under vacuum and its purity confirmed by melting point analysis and spectroscopic techniques (NMR, IR).

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

Caption: Workflow for the synthesis of this compound.

Mechanistic Pathway: Nucleophilic Acyl Substitution

The synthesis proceeds via a classic nucleophilic acyl substitution mechanism.[6][7] The lone pair of electrons on the nitrogen atom of 4-aminobenzoic acid acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. This forms a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group. The base present in the reaction medium neutralizes the hydrochloric acid byproduct, driving the reaction to completion.

Applications as a Versatile Chemical Intermediate

The strategic value of this compound lies in its bifunctionality, which provides two distinct points for chemical elaboration. This allows for the systematic construction of diverse molecular libraries.

Dual Reactive Sites for Derivatization

The molecule's power comes from its two reactive handles:

-

The α-chloro group: This is a prime site for Sₙ2 reactions. It readily reacts with a variety of nucleophiles (amines, thiols, azides, imidazoles), enabling the attachment of diverse side chains or the linkage to other molecular scaffolds.[3]

-

The carboxylic acid group: This group can be activated (e.g., with thionyl chloride) to form an acyl chloride, which can then be reacted with alcohols or amines to form esters and amides, respectively.[1] This is a common strategy for extending the molecule in a different direction.

The following diagram illustrates the conceptual utility of this compound as a central building block.

Sources

4-(2-Chloroacetamido)benzoic acid IUPAC name

<-4.516657e+08>## An In-depth Technical Guide to 4-(2-Chloroacetamido)benzoic Acid: A Versatile Building Block in Drug Discovery

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This compound is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure, featuring a carboxylic acid and a reactive chloroacetamide group, makes it a valuable synthetic intermediate and a pharmacophore for creating targeted covalent inhibitors. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and applications, with a focus on the underlying principles that drive its utility in modern pharmaceutical research. A detailed, field-tested protocol for its synthesis is also presented, offering a self-validating system for its preparation in a laboratory setting.

Chemical Identity and Nomenclature

Correctly identifying a chemical entity is the foundation of scientific communication and reproducibility. The compound is most commonly known by its semi-systematic name, this compound.

IUPAC Name: The formal name, assigned according to the rules set by the International Union of Pure and Applied Chemistry (IUPAC), is 4-[(2-chloroacetyl)amino]benzoic acid .[1]

Let's deconstruct this name to understand its structural basis:

-

benzoic acid : This is the parent structure, a benzene ring substituted with a carboxylic acid group (-COOH).

-

4-... : This locant indicates that the substituent is attached to the fourth carbon of the benzene ring, opposite the carboxylic acid group (the para position).

-

...amino] : This signifies that a nitrogen atom (from an amino group) is the linking atom to the benzene ring.

-

[(2-chloroacetyl)... : This describes the group attached to the amino nitrogen. It is an acetyl group (-COCH₃) where one of the methyl protons has been replaced by a chlorine atom at the second position of the acetyl group.

This precise nomenclature unambiguously defines the molecule's connectivity, which is crucial for database searching, regulatory submissions, and patent filings.

Chemical Identifiers:

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in both chemical reactions and biological systems. These parameters are critical for designing synthetic routes, formulating drug candidates, and predicting pharmacokinetic profiles.

| Property | Value | Source |

| Appearance | White to off-white solid | [1] |

| Melting Point | 264 °C (decomposes) | [1][2] |

| Boiling Point (Predicted) | 468.8 ± 30.0 °C | [1] |

| Density (Predicted) | 1.458 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 4.27 ± 0.10 | [1] |

| Solubility | Slightly soluble in DMSO and Acetic Acid | [1] |

| Storage Temperature | 2-8 °C | [1][2] |

The high melting point suggests a stable crystalline lattice structure, likely stabilized by intermolecular hydrogen bonding between the carboxylic acid and amide groups. The predicted pKa, similar to that of benzoic acid, indicates that the carboxylic acid group will be deprotonated (as a carboxylate) at physiological pH.

Synthesis and Mechanistic Rationale

This compound is most commonly and efficiently synthesized via the acylation of 4-aminobenzoic acid (also known as p-aminobenzoic acid or PABA). This reaction is a classic example of nucleophilic acyl substitution.

Reaction: 4-Aminobenzoic Acid + Chloroacetyl Chloride → this compound

Causality Behind Experimental Choices:

-

Nucleophile: The amino group (-NH₂) on 4-aminobenzoic acid is the nucleophile. Its lone pair of electrons attacks the electrophilic carbonyl carbon of chloroacetyl chloride.

-

Electrophile: Chloroacetyl chloride is an excellent acylating agent. The two chlorine atoms are strongly electron-withdrawing, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. The chloride attached to the carbonyl is also an excellent leaving group.

-

Solvent: A polar aprotic solvent like dimethylformamide (DMF) can be used.[5] Alternatively, a biphasic system or an aqueous solution with a base is often employed. The base (e.g., sodium bicarbonate or pyridine) serves two critical purposes:

-

It neutralizes the HCl byproduct generated during the reaction, preventing it from protonating the starting amine, which would render it non-nucleophilic.

-

It can deprotonate the carboxylic acid, increasing its solubility in aqueous media.

-

-

Temperature Control: The reaction is highly exothermic. It is typically performed at low temperatures (e.g., 0-10 °C) to control the reaction rate, prevent side reactions, and ensure selectivity.[5][6]

Below is a diagram illustrating the general workflow for this synthesis.

Caption: General workflow for the synthesis of this compound.

Applications in Drug Development

The utility of this compound stems from its bifunctional nature. The carboxylic acid can be used to form esters or amides, while the chloroacetamide group is a well-established electrophilic "warhead" for forming covalent bonds with nucleophilic residues in proteins.

Synthetic Intermediate

The compound serves as a key intermediate in the synthesis of more complex molecules. The carboxylic acid can be activated (e.g., by conversion to an acid chloride with thionyl chloride) and then reacted with various amines or alcohols to generate a library of derivatives.[5][6] This approach has been used to synthesize compounds evaluated as:

-

Local Anesthetic Agents: Researchers have synthesized ester and amide derivatives, hypothesizing that the chloroacetamide moiety could provide an ionization character similar to the tertiary amines found in traditional local anesthetics like lignocaine.[6][7]

-

Anti-HBV Agents: It is a key intermediate in the synthesis of derivatives of Matijing-Su, which have been evaluated for their activity against the Hepatitis B virus.[8]

-

Anticancer Agents: The scaffold has been incorporated into novel quinoxaline derivatives designed as VEGFR-2 inhibitors, a key target in cancer therapy.[5]

Covalent Inhibitor Scaffold

The chloroacetamide group is a mild electrophile capable of reacting with nucleophilic amino acid residues on protein targets, most notably cysteine (via its thiol group) but also potentially lysine or histidine. This forms an irreversible covalent bond, leading to potent and durable target inhibition.

Mechanism of Covalent Modification: The process is a bimolecular nucleophilic substitution (Sₙ2) reaction. The sulfur atom of a cysteine residue acts as the nucleophile, attacking the carbon atom bearing the chlorine. The chlorine atom is displaced as a chloride ion, forming a stable thioether bond between the inhibitor and the protein.

This targeted covalent inhibition strategy offers several advantages:

-

High Potency: Irreversible binding can lead to higher potency than reversible inhibition.

-

Prolonged Duration of Action: The drug's effect can last longer than its circulating half-life, as new protein synthesis is required to restore enzyme activity.

-

Improved Selectivity: By targeting less conserved, non-catalytic cysteine residues, it is possible to achieve high selectivity for a specific protein target, even within a family of related enzymes.

Caption: Covalent modification of a cysteine residue by a chloroacetamide warhead.

Key Experimental Protocol: Synthesis

This protocol describes the synthesis of this compound from 4-aminobenzoic acid. It is designed as a self-validating system, with clear steps and checkpoints.

Materials and Reagents:

-

4-Aminobenzoic acid (PABA)

-

Chloroacetyl chloride

-

Sodium bicarbonate (NaHCO₃)

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Ethanol (for recrystallization)

-

Standard laboratory glassware, magnetic stirrer, ice bath, vacuum filtration apparatus

Procedure:

-

Preparation of Amine Solution:

-

In a 250 mL Erlenmeyer flask, dissolve 5.0 g of 4-aminobenzoic acid and 6.2 g of sodium bicarbonate in 100 mL of deionized water.

-

Stir the mixture at room temperature until all solids are dissolved. The solution may effervesce as CO₂ is released.

-

Rationale: Sodium bicarbonate acts as a base to neutralize the HCl byproduct and deprotonate the carboxylic acid, aiding solubility.

-

-

Reaction Setup:

-

Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.

-

Rationale: Temperature control is critical to prevent hydrolysis of the chloroacetyl chloride and minimize side reactions.

-

-

Acylation:

-

Slowly add 3.5 mL of chloroacetyl chloride dropwise to the cold, stirring solution over 15-20 minutes. Use a dropping funnel for controlled addition.

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

-

Rationale: Dropwise addition prevents a rapid, uncontrolled exothermic reaction. Stirring ensures homogeneity.

-

-

Product Precipitation (Work-up):

-

Slowly and carefully acidify the reaction mixture by adding concentrated HCl dropwise until the pH is approximately 2 (check with pH paper). A thick, white precipitate should form.

-

Rationale: Acidification protonates the carboxylate group, rendering the product insoluble in the aqueous medium, causing it to precipitate out.

-

-

Isolation and Washing:

-

Cool the mixture in an ice bath for 20 minutes to maximize precipitation.

-

Collect the white solid by vacuum filtration using a Büchner funnel.

-

Wash the solid cake with two 25 mL portions of cold deionized water to remove any remaining salts and HCl.

-

Rationale: Washing with cold water removes impurities without dissolving a significant amount of the product.

-

-

Purification and Drying:

-

Recrystallize the crude product from an ethanol/water mixture to achieve high purity.

-

Dry the purified white crystals in a vacuum oven at 60-70 °C to a constant weight.

-

Validation: The purity of the final product should be assessed by measuring its melting point (expected: ~264 °C with decomposition) and acquiring spectroscopic data (e.g., ¹H NMR, IR) to confirm the structure.

-

Safety and Handling

This compound must be handled with appropriate safety precautions.

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Precautionary Measures: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Avoid inhalation of dust.

-

First Aid: In case of skin contact, wash with plenty of soap and water.[1] In case of eye contact, rinse cautiously with water for several minutes.[1]

Conclusion

This compound is a foundational molecule in the toolkit of medicinal chemists. Its straightforward synthesis and dual-functional chemical handles—a versatile carboxylic acid and a reactive covalent warhead—provide a robust platform for developing novel therapeutics. From its use as a simple building block for creating compound libraries to its role in the sophisticated design of targeted covalent inhibitors, this compound continues to be relevant in the quest for more potent and selective drugs. A thorough understanding of its properties, synthesis, and reactivity is essential for any researcher aiming to leverage its potential in drug discovery programs.

References

- Time in Lamb County, US. Google Search. Accessed January 10, 2026.

- This compound. ChemBK. Accessed January 10, 2026. [Link]

- Scheme 1: Synthesis of 4-(2-chloroacetamido) benzoic acid derivatives....

- 4-Chloro-2-(2-chloroacetamido)benzoic acid.

- Bicyclodecane.

- Kanhed, A. A., et al. (2016). 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization. Pharmaceutical and Biosciences Journal.

- 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization. Semantic Scholar. Accessed January 10, 2026. [Link]

- This compound (C9H8ClNO3). PubChemLite. Accessed January 10, 2026. [Link]

- PubChem compound. Bioregistry. Accessed January 10, 2026. [Link]

- 1-(3-Methoxy-3-oxopropyl)-1-methylaziridin-1-ium iodide.

- Kos, J., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. SciSpace. Accessed January 10, 2026. [Link]

- Samelisant.

- CID 5381226.

Sources

- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. scbt.com [scbt.com]

- 4. CAS 4596-39-8 | this compound - Synblock [synblock.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization | Semantic Scholar [semanticscholar.org]

- 8. This compound | 4596-39-8 [chemicalbook.com]

An In-Depth Technical Guide to the Safe Handling of 4-(2-Chloroacetamido)benzoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive safety framework for 4-(2-Chloroacetamido)benzoic acid, a key intermediate in chemical synthesis. Moving beyond a standard Safety Data Sheet (SDS), this document elucidates the causal relationship between the compound's chemical properties and the necessary safety protocols, ensuring a proactive and informed approach to laboratory safety.

Section 1: Chemical and Physical Identity

This compound is a solid, white to off-white crystalline powder.[1] Its identity is defined by the following key properties, which are fundamental to understanding its reactivity and handling requirements.

| Property | Value | Source(s) |

| CAS Number | 4596-39-8 | [2][3] |

| Molecular Formula | C9H8ClNO3 | [1][4] |

| Molecular Weight | 213.62 g/mol | [1] |

| Synonyms | 4-[(Chloroacetyl)amino]benzoic acid | [1][2] |

| Physical Form | Solid, White to Off-White Powder | [1] |

| Melting Point | 264 °C (with decomposition) | [2][4] |

| Solubility | Slightly soluble in Acetic Acid and DMSO | [1] |

Section 2: Hazard Identification and Mechanistic Risk Assessment

The compound is classified under the Globally Harmonized System (GHS) as a significant irritant.[2] Understanding the chemical basis of these hazards is paramount for effective risk mitigation. The chloroacetamide moiety is a potent electrophile and alkylating agent, capable of reacting with biological nucleophiles (e.g., sulfhydryl groups in proteins), which is the likely mechanism behind its irritant properties.

GHS Hazard Classification Summary [5]

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

| Skin Irritation | 2 | H315: Causes skin irritation | Warning | GHS07 (Exclamation Mark) |

| Serious Eye Irritation | 2 / 2A | H319: Causes serious eye irritation | Warning | GHS07 (Exclamation Mark) |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Warning | GHS07 (Exclamation Mark) |

A systematic approach to risk assessment is crucial before any handling of this substance. This involves not just recognizing the hazard, but also evaluating the potential for exposure in a given experimental setup and implementing robust controls.

Caption: GHS Hazard Profile for the compound.

Section 3: Proactive Exposure Control: Engineering and Administrative Measures

The hierarchy of controls dictates that engineering and administrative measures are the primary defense against chemical exposure, with Personal Protective Equipment (PPE) serving as the final barrier.

Engineering Controls: The First Line of Defense The principal risk associated with this compound in its solid form is the inhalation of airborne dust particles and contamination of surfaces.

-

Ventilation: All weighing and transfer operations must be conducted within a certified chemical fume hood or a powder containment hood.[6] This is non-negotiable. The rationale is to capture dust at the source, preventing it from entering the breathing zone of the researcher and contaminating the general laboratory environment.

-

Facility Design: An eyewash station and safety shower must be in close proximity to the workstation.[7]

Administrative Controls: Standardizing Safety Safe laboratory practice is codified in well-defined procedures.

-

Standard Operating Procedures (SOPs): Develop detailed SOPs for all experiments involving this compound. The SOP should explicitly cover hazard assessment, control measures, handling protocols, and emergency procedures.

-

Access Control: Store the material in a designated, clearly labeled area with restricted access.[8][9]

-

Hygiene Practices: Always wash hands thoroughly with soap and water after handling, even if gloves were worn.[2][7] Do not eat, drink, or smoke in the laboratory.[10]

Section 4: Personal Protective Equipment (PPE) Protocol

Proper selection and use of PPE are critical for preventing direct contact.

-

Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes.[11] Standard safety glasses with side shields do not offer sufficient protection against fine powders.

-

Skin Protection:

-

Gloves: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use. Remove gloves using the proper technique to avoid contaminating your skin and promptly dispose of them.

-

Protective Clothing: A full-length laboratory coat, buttoned, is mandatory to protect against skin contact.[11]

-

-

Respiratory Protection: If engineering controls are insufficient or during a large spill cleanup where dust generation is unavoidable, a NIOSH-approved N95 dust mask or a higher-level respirator should be used.

Section 5: Step-by-Step Handling and Storage Protocols

Adherence to a strict protocol minimizes the risk of exposure during routine lab work.

Protocol for Weighing and Handling:

-

Preparation: Don the required PPE (goggles, lab coat, gloves).

-

Work Area: Confirm that the chemical fume hood is functioning correctly. Place a plastic-backed absorbent liner on the work surface to contain any minor spills.

-

Transfer: Use a spatula to carefully transfer the desired amount of the compound from the stock container to a tared weigh boat or beaker. Avoid any actions that could generate dust, such as dropping the material from a height.

-

Closure: Tightly close the main container immediately after use.[2][11]

-

Cleanup: Decontaminate the spatula and the work surface. Dispose of the liner and any contaminated materials as hazardous waste.

-

Post-Handling: Remove PPE and wash hands thoroughly.

Storage Conditions: Store the compound in a tightly-sealed container in a cool, dry, and well-ventilated area.[2][7][11] It must be stored away from incompatible materials, particularly strong oxidizing agents, to prevent potentially hazardous reactions.[7][11]

Section 6: Emergency Response and First-Aid

Immediate and correct action is vital in the event of an exposure.

Caption: General workflow for an emergency exposure event.

First-Aid Protocols:

-

Inhalation: Immediately remove the affected person to fresh air and keep them in a position comfortable for breathing.[2][11] If breathing is difficult or if they feel unwell, seek immediate medical attention.[2]

-

Skin Contact: Take off all contaminated clothing immediately.[2] Wash the affected skin with plenty of soap and water for at least 15 minutes.[2][10] If skin irritation develops or persists, get medical attention.[2]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[10] Remove contact lenses if present and easy to do so.[2] Seek immediate medical advice from an ophthalmologist.[4][8][9]

-

Ingestion: Do NOT induce vomiting.[12] Never give anything by mouth to an unconscious person.[11] Rinse the mouth with water and seek immediate medical attention.[11]

Section 7: Spill and Waste Disposal Management

Spill Cleanup Protocol:

-

Evacuate all non-essential personnel.

-

Ensure adequate ventilation and wear full PPE, including respiratory protection if necessary.

-

Prevent further spillage.

-

Carefully sweep or vacuum up the spilled solid. Crucially, avoid creating dust .[11] Use a vacuum equipped with a HEPA filter if available.

-

Place the collected material into a suitable, labeled container for hazardous waste disposal.[11]

-

Clean the contaminated surface thoroughly.

Waste Disposal: Dispose of waste material and contaminated items in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains or waterways.[7]

Section 8: Toxicological Profile

The primary toxicological concerns are related to the compound's irritant nature.

-

Inhalation: May cause irritation to the respiratory tract, potentially leading to a sore throat and coughing.[10]

-

Skin Contact: Causes irritation characterized by redness, pain, and potential inflammation.[7][10]

-

Eye Contact: Causes serious and potentially severe eye damage, characterized by redness and pain.[7][10]

-

Chronic Exposure: No specific data on chronic toxicity is available, but repeated or prolonged exposure should be avoided.[11] The substance has not been classified as a carcinogen by IARC or NTP.[7]

References

- This compound - ChemBK. (n.d.).

- 4-Chloro-2-(2-chloroacetamido)benzoic acid | C9H7Cl2NO3 | CID 2363688 - PubChem. (n.d.).

- Chemical Label for this compound. (n.d.).

- SAFETY DATA SHEET - NIST. (2015).

- SAFETY DATA SHEET - Chemoventory. (2023).

- SAFETY DATA SHEET - Chem Service. (2015).

- Material Safety Data Sheet - Benzoic acid MSDS. (2005).

- (PDF) 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization - ResearchGate. (2025).

Sources

- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. This compound | 4596-39-8 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. chemical-label.com [chemical-label.com]

- 6. home.miracosta.edu [home.miracosta.edu]

- 7. aksci.com [aksci.com]

- 8. ccis.chemoventory.com [ccis.chemoventory.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. tsapps.nist.gov [tsapps.nist.gov]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Spectral Analysis of 4-(2-Chloroacetamido)benzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the spectral data for 4-(2-Chloroacetamido)benzoic acid (CAS 4596-39-8), a key intermediate in the synthesis of various biologically active compounds.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. By explaining the causality behind spectral features and grounding the analysis in established spectroscopic principles, this guide serves as a practical reference for the structural elucidation and purity assessment of this important chemical entity.

Introduction and Molecular Structure

This compound is a derivative of 4-aminobenzoic acid and chloroacetyl chloride.[2] Its structure incorporates a para-substituted benzene ring, a carboxylic acid group, a secondary amide linkage, and an aliphatic chloride. This combination of functional groups makes it a versatile building block, particularly in medicinal chemistry for creating novel therapeutic agents.[3][4] Understanding its spectral signature is paramount for confirming its identity and purity during synthesis and quality control processes.

The molecular formula is C₉H₈ClNO₃, with a monoisotopic mass of 213.01927 Da and a molecular weight of 213.62 g/mol .[5][6][7]

Caption: Chemical structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a primary technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of hydrogen atoms.

Standard Experimental Protocol

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆). The use of DMSO-d₆ is recommended due to the compound's polarity and to ensure the exchangeable protons (COOH and N-H) are observable.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher). Ensure the instrument is properly shimmed to achieve a homogeneous magnetic field, which is critical for good resolution.[8]

-

Data Acquisition: Acquire the ¹H NMR spectrum at room temperature. The spectral width should be sufficient to cover the aromatic and aliphatic regions (typically 0-13 ppm). A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Integrate all signals and reference the spectrum using the residual solvent peak (DMSO-d₆ at δ 2.50 ppm).

¹H NMR Spectral Data Summary

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Carboxylic Acid (-COOH) | ~12.9 | Singlet (broad) | 1H | - |

| Amide (-NH) | ~10.7 | Singlet | 1H | - |

| Aromatic (H-2, H-6) | ~7.9 | Doublet | 2H | ~8.8 |

| Aromatic (H-3, H-5) | ~7.7 | Doublet | 2H | ~8.8 |

| Methylene (-CH₂Cl) | ~4.3 | Singlet | 2H | - |

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.

Detailed Interpretation

-

Aromatic Region (δ 7.0-8.0 ppm): The aromatic protons of a para-substituted benzene ring typically appear as two distinct signals.[9] In this case, we observe two doublets around δ 7.9 ppm and δ 7.7 ppm.[10]

-

Causality: The protons at positions 2 and 6 (ortho to the carboxylic acid) are electronically distinct from the protons at positions 3 and 5 (ortho to the amide group). The electron-withdrawing nature of the carboxylic acid group deshields the adjacent protons (H-2, H-6), causing them to resonate further downfield compared to H-3 and H-5.

-

Splitting Pattern: The classic AB quartet (often appearing as two distinct doublets in this symmetrical case) confirms the 1,4-disubstitution pattern. Each doublet arises from the coupling of protons on adjacent carbons (ortho-coupling), with a typical coupling constant (³J) of 6-10 Hz.[8]

-

-

Methylene Protons (δ ~4.3 ppm): A singlet integrating to 2H is observed at approximately 4.3 ppm.

-

Causality: This signal is assigned to the methylene (-CH₂-) protons of the chloroacetyl group. These protons are significantly deshielded due to the strong inductive effect of the adjacent chlorine atom and the carbonyl group, shifting them downfield. The absence of adjacent protons results in a singlet multiplicity.

-

-

Exchangeable Protons (δ >10 ppm):

-

Amide Proton (δ ~10.7 ppm): A singlet corresponding to the amide proton (-NH-) appears far downfield. Its position is variable and concentration-dependent, but its presence is a key indicator of the amide functional group.

-

Carboxylic Acid Proton (δ ~12.9 ppm): The most downfield signal is a broad singlet, characteristic of a carboxylic acid proton (-COOH). The significant deshielding is due to the acidic nature of the proton and its involvement in hydrogen bonding.

-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides information on the carbon framework of a molecule. As each chemically non-equivalent carbon atom typically produces a distinct signal, this technique is excellent for confirming the number of unique carbons and identifying their functional groups.

Standard Experimental Protocol

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (~20-50 mg in 0.6 mL of DMSO-d₆) to compensate for the low natural abundance of the ¹³C isotope.

-

Data Acquisition: Use a broadband-decoupled pulse sequence to ensure that each carbon signal appears as a singlet. A sufficient number of scans and a suitable relaxation delay are required to obtain a quantitative spectrum.

-

Data Processing: Process the FID and reference the spectrum to the solvent peak (DMSO-d₆ at δ 39.52 ppm).

¹³C NMR Spectral Data Summary

| Signal Assignment | Chemical Shift (δ, ppm) |

| Carboxylic Carbonyl (-C OOH) | ~167.1 |

| Amide Carbonyl (-NHC O-) | ~165.5 |

| Aromatic (C-4) | ~142.5 |

| Aromatic (C-1) | ~127.8 |

| Aromatic (C-2, C-6) | ~130.8 |

| Aromatic (C-3, C-5) | ~118.9 |

| Methylene Carbon (-C H₂Cl) | ~43.8 |

Note: Shifts are based on typical values for similar structures and may vary. Values for benzoic acid and acetamidobenzoic acid derivatives were used as references.[11][12][13]

Detailed Interpretation

-

Carbonyl Carbons (δ 160-180 ppm): Two signals are observed in the downfield region, characteristic of carbonyl carbons.[14]

-

Causality: The signal at ~167.1 ppm is assigned to the carboxylic acid carbonyl, while the signal at ~165.5 ppm corresponds to the amide carbonyl. Their distinct chemical environments lead to separate resonances.

-

-

Aromatic Carbons (δ 110-150 ppm): Four signals are expected for the para-substituted aromatic ring due to molecular symmetry.[10]

-

C-4 (ipso-carbon, amide-substituted): Appears furthest downfield (~142.5 ppm) due to the direct attachment of the nitrogen atom.

-

C-1 (ipso-carbon, acid-substituted): Appears around ~127.8 ppm.

-

C-2/C-6 and C-3/C-5: Due to symmetry, C-2 and C-6 are equivalent, as are C-3 and C-5, giving rise to two distinct signals (~130.8 and ~118.9 ppm, respectively).

-

-

Aliphatic Carbon (δ ~43.8 ppm): The upfield signal at ~43.8 ppm is assigned to the methylene carbon (-CH₂Cl). Its chemical shift is influenced by the attached chlorine atom. The "heavy atom effect" of chlorine results in a shift that is less downfield than might be predicted by electronegativity alone.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Standard Experimental Protocol

-

Sample Preparation: For solid samples, the most common method is Attenuated Total Reflectance (ATR), where a small amount of the solid powder is pressed against an ATR crystal (e.g., diamond or germanium). Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a transparent disk.

-

Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

-

Data Processing: Perform a background scan and ratio it against the sample scan to produce the final transmittance or absorbance spectrum.

IR Spectral Data Summary

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Comments |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Strong, Very Broad | Characteristic "hairy beard" appearance due to hydrogen bonding.[15][16] |

| N-H Stretch (Amide) | ~3300 | Medium, Sharp | Often visible as a shoulder on the broad O-H peak.[17] |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | Peaks appear just to the left of 3000 cm⁻¹.[9][18] |

| C=O Stretch (Carboxylic Acid) | ~1690 | Strong, Sharp | |

| C=O Stretch (Amide I Band) | ~1665 | Strong, Sharp | Found at a slightly lower frequency than the acid carbonyl.[14][17] |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Strong | Multiple bands are characteristic of the aromatic ring.[9] |

| C-O Stretch (Carboxylic Acid) | ~1300 | Strong | Coupled with O-H bend.[17] |

| C-N Stretch (Amide) | ~1250 | Medium | |

| C-Cl Stretch | 800 - 600 | Strong |

Detailed Interpretation

-

Hydroxyl and Amine Region (>3000 cm⁻¹): The most dominant feature is an extremely broad absorption from ~3300 down to 2500 cm⁻¹, which is the hallmark of a hydrogen-bonded carboxylic acid O-H group.[16][17] Superimposed on this broad peak, a sharper N-H stretching band for the secondary amide is expected around 3300 cm⁻¹.[15] Aromatic C-H stretches typically appear as weaker bands just above 3000 cm⁻¹.[18]

-

Carbonyl Region (1800-1650 cm⁻¹): This region is critical for identification. Two distinct, strong, and sharp peaks confirm the presence of two different carbonyl groups.[15]

-

Causality: The peak at higher wavenumber (~1690 cm⁻¹) is assigned to the carboxylic acid C=O stretch. The peak at a slightly lower wavenumber (~1665 cm⁻¹) is the Amide I band (primarily C=O stretch). The lower frequency of the amide carbonyl is due to the resonance effect of the nitrogen lone pair, which reduces the double-bond character of the C=O bond.[19]

-

-

Fingerprint Region (<1500 cm⁻¹): This complex region contains numerous bands corresponding to C-C, C-O, and C-N stretching, as well as various bending vibrations.[17] The strong C-O stretch of the carboxylic acid (~1300 cm⁻¹) and the C-Cl stretch (~750 cm⁻¹) are expected here. The unique pattern in this region serves as a definitive fingerprint for the compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Analysis of the fragmentation patterns can further confirm the molecular structure.

Standard Experimental Protocol

-

Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like GC-MS or LC-MS.

-

Ionization: Electrospray Ionization (ESI) is a suitable soft ionization technique for this polar, non-volatile molecule, which will likely produce protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions. Electron Ionization (EI) would be more aggressive, leading to extensive fragmentation.

-

Mass Analysis: A high-resolution mass analyzer (e.g., TOF or Orbitrap) is used to determine the accurate mass of the ions.

-

Fragmentation Analysis (MS/MS): To confirm the structure, the molecular ion can be isolated and subjected to Collision-Induced Dissociation (CID) to generate a characteristic fragmentation spectrum.[20]

Predicted Mass Spectrometry Data (ESI)

| Ion | Calculated Exact Mass (m/z) |

| [M+H]⁺ | 214.02655 |

| [M+Na]⁺ | 236.00849 |

| [M-H]⁻ | 212.01199 |

Data sourced from PubChemLite predictions.[5]

Logical Fragmentation Pathway

The fragmentation of this compound is predictable based on the stability of the resulting fragments. The amide bond is a common cleavage point.

Caption: Predicted fragmentation pathway in negative ion mode (ESI-MS/MS).

-

Alpha-Cleavage: A common fragmentation pathway for amides is cleavage of the bond alpha to the carbonyl group.[21] Loss of the chloromethyl radical (•CH₂Cl) from the molecular ion would generate a key fragment.

-

Amide Bond Cleavage: The most labile bond is often the C-N amide bond. Cleavage here would lead to the formation of the 4-aminobenzoic acid fragment (or its corresponding ion), which is a very stable structure.[21][22]

-

Isotopic Pattern: A key diagnostic feature in the mass spectrum will be the presence of an M+2 peak with approximately one-third the intensity of the main molecular ion peak. This is due to the natural abundance of the ³⁷Cl isotope relative to the ³⁵Cl isotope, confirming the presence of a single chlorine atom in the molecule.

Conclusion

The comprehensive spectral analysis of this compound provides a robust and self-validating dataset for its unequivocal identification. The ¹H NMR spectrum confirms the para-substituted aromatic ring and the presence of all proton-containing functional groups. The ¹³C NMR spectrum verifies the carbon skeleton. IR spectroscopy provides definitive evidence for the carboxylic acid, amide, and chloroalkane functionalities. Finally, mass spectrometry confirms the molecular weight and offers predictable fragmentation patterns consistent with the proposed structure, including a characteristic chlorine isotopic signature. Together, these techniques provide a complete and authoritative spectral characterization essential for any researcher working with this compound.

References

- Benchchem.

- ChemicalBook.this compound | 4596-39-8.